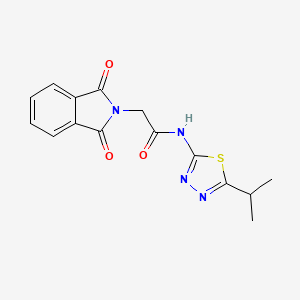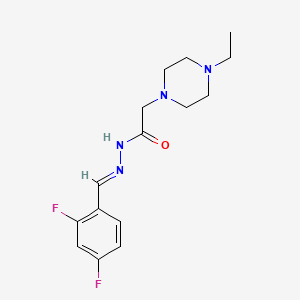
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to our compound of interest involves several key steps, including condensation reactions, cyclocondensation, and the use of catalysts like carbodiimide. These processes yield a variety of acetamide derivatives with established structures through spectral data analysis such as MS, IR, CHN, and NMR (Wang et al., 2010). Another approach involves carbodiimide condensation to synthesize novel derivatives, characterized by IR, NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases 'V' shaped configurations with aromatic planes, as evidenced by crystallographic studies. These studies also reveal the presence of various intermolecular interactions, such as hydrogen bonding and π interactions, contributing to their 3-D structural arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of acetamide derivatives typically employ processes like cyclocondensation, using specific catalysts in microwave reactors. These methods facilitate the creation of novel compounds with significant anti-inflammatory properties, as determined by in vitro and in vivo evaluations (Nikalje et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are crucial for understanding the behavior of these compounds. X-ray crystallographic studies provide insights into the crystalline structures of various derivatives, revealing their molecular configurations and solid-state arrangements (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through various synthetic routes and reactions. These properties are essential for the potential application of these compounds in different fields. Studies focusing on the synthesis and antioxidant properties of derivatives highlight their reactivity and potential as radical scavengers, with some compounds showing comparable activity to known antioxidants (Lelyukh et al., 2021).
科学的研究の応用
Synthesis and Structural Insights
Novel Derivatives and Catalysis : The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole highlights a convenient method for preparing compounds with potential biological activities. The intermediate compounds in this process were thoroughly characterized, underscoring the importance of precise synthesis techniques in creating derivatives with desired properties (Yu et al., 2014).
Heterocyclic Innovations : Research on incorporating a thiadiazole moiety into various heterocycles, such as pyrrole and pyridine, shows the versatility of thiadiazole derivatives. These compounds, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were evaluated for insecticidal properties, indicating their potential in agricultural applications (Fadda et al., 2017).
Crystal Structure Analysis : Understanding the molecular structure of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the interactions that govern their stability and reactivity. The study focused on the crystalline arrangements and intermolecular interactions, essential for designing compounds with specific biological or chemical properties (Boechat et al., 2011).
Biological Applications and Molecular Properties
Antimicrobial and Hypoglycemic Activities : Compounds derived from dithiocarbazates showing antimicrobial properties against both Gram-positive and Gram-negative bacteria demonstrate the therapeutic potential of thiadiazole derivatives. Additionally, some derivatives exhibited hypoglycemic activity, suggesting their utility in managing diabetes (Moustafa et al., 2020; Nikalje et al., 2012).
Anti-inflammatory Agents : The synthesis and evaluation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents highlight the medical research applications of thiadiazole derivatives. These compounds were tested for their effectiveness in reducing inflammation, showcasing the compound's potential in therapeutic settings (Nikalje et al., 2015).
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8(2)12-17-18-15(23-12)16-11(20)7-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOTWLKSTHEVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
![N-2-naphthyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5599185.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)